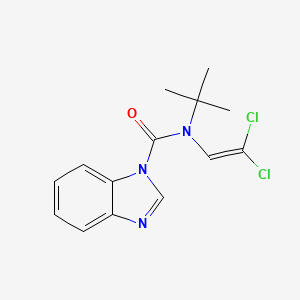
N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide, commonly known as A22, is a small molecule inhibitor that has been extensively studied for its potential use in treating bacterial infections. A22 is a highly specific inhibitor of bacterial cell division, targeting the FtsZ protein, which is essential for the formation of the bacterial cell wall.
Mecanismo De Acción
A22 works by specifically targeting the FtsZ protein, which is essential for the formation of the bacterial cell wall. FtsZ is a tubulin-like protein that forms a ring around the bacterial cell, which then constricts to divide the cell into two daughter cells. A22 binds to the FtsZ protein and prevents it from forming this ring, thereby inhibiting bacterial cell division and ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
A22 has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, A22 has been shown to have minimal effect on the normal growth and development of bacterial cells, indicating that it may have a narrow spectrum of activity and may not lead to the development of antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using A22 in lab experiments is its specificity for the FtsZ protein. This allows researchers to specifically target bacterial cell division and study the effects of inhibiting this process. However, one limitation of using A22 is that it may not be effective against all bacterial species, and researchers may need to use additional inhibitors or antibiotics to fully study the effects of bacterial cell division inhibition.
Direcciones Futuras
There are several potential future directions for research on A22. One area of interest is the development of combination therapies using A22 and other antibiotics. Another area of interest is the development of new derivatives of A22 that may have improved efficacy or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of A22 and its potential for the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of A22 is a multi-step process that involves the use of several reagents and catalysts. The synthesis begins with the reaction of 2,2-dichloroacetaldehyde with o-phenylenediamine to form 2,2-dichlorovinylbenzimidazole. This intermediate is then reacted with tert-butyl isocyanide to form N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide.
Aplicaciones Científicas De Investigación
A22 has been extensively studied for its potential use in treating bacterial infections. It has been shown to be effective against a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. A22 has also been shown to be effective against bacterial biofilms, which are notoriously difficult to treat with traditional antibiotics. In addition, A22 has been shown to have synergistic effects when used in combination with other antibiotics, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-tert-butyl-N-(2,2-dichloroethenyl)benzimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-14(2,3)19(8-12(15)16)13(20)18-9-17-10-6-4-5-7-11(10)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXNGXGXXZVBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
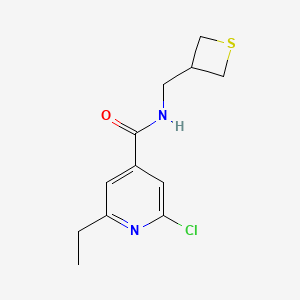
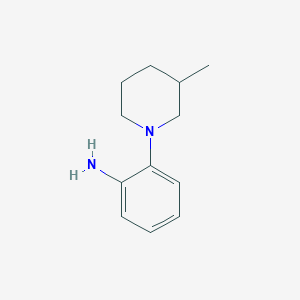
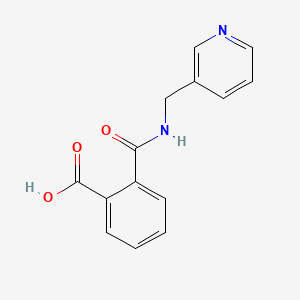

![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)
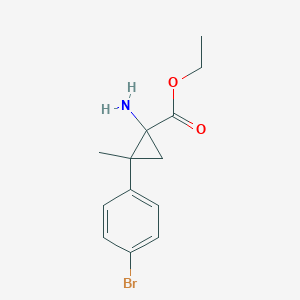
![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)

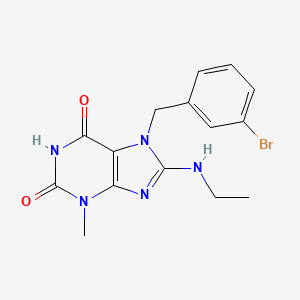
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2782809.png)
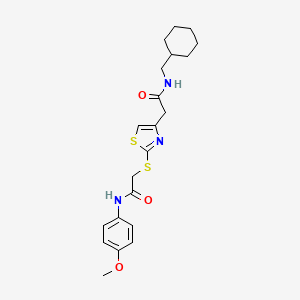
![2-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2782811.png)